Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate
CAS No.:
Cat. No.: VC14663374
Molecular Formula: C8H10F2N2O2
Molecular Weight: 204.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F2N2O2 |
|---|---|
| Molecular Weight | 204.17 g/mol |
| IUPAC Name | ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate |
| Standard InChI | InChI=1S/C8H10F2N2O2/c1-2-14-7(13)5-12-4-3-6(11-12)8(9)10/h3-4,8H,2,5H2,1H3 |
| Standard InChI Key | POFXYXUSYWZKGD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C=CC(=N1)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate has the molecular formula C₈H₁₀F₂N₂O₂ and a molecular weight of 204.17 g/mol. The pyrazole core (C₃H₄N₂) is substituted at the 1-position with a CH₂COOEt group and at the 3-position with a CF₂H moiety.
Structural Analysis
The pyrazole ring adopts a planar conformation, with the difluoromethyl group introducing steric and electronic effects that influence reactivity. The ethyl acetate side chain enhances solubility in organic solvents, while the CF₂H group increases lipophilicity, potentially improving membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀F₂N₂O₂ | Calculated |
| Molecular Weight | 204.17 g/mol | Calculated |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents | Inferred |
| LogP (Partition Coefficient) | Estimated 1.2–1.5 | Inferred |
Synthesis and Optimization
General Synthetic Routes
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is synthesized via multi-step reactions starting from hydrazine derivatives and β-keto esters. Similarly, ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is prepared using CF₂HCH₂NH₂, BuONO, and AcOH in dichloromethane.
Proposed Synthesis for Ethyl 2-[3-(Difluoromethyl)pyrazol-1-yl]acetate
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Cyclocondensation: React ethyl acetoacetate with difluoromethyl hydrazine to form the pyrazole ring.
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Alkylation: Introduce the ethyl acetate group via nucleophilic substitution.
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Purification: Column chromatography using petroleum ether/ethyl acetate (6:1 v/v).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | CF₂HCH₂NH₂, BuONO, AcOH, 70°C | ~60% |
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | ~75% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
While solubility data for the exact compound are unavailable, analogs like ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies suggest that the difluoromethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 5.02 (s, 2H, CH₂COO), δ 6.45 (s, 1H, pyrazole-H).
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¹³C NMR: Signals for CF₂H (δ 115–120 ppm, J = 250 Hz), carbonyl (δ 170 ppm).
Biological Activities and Mechanisms
Insulin Sensitization
Pyrazole derivatives with difluoromethyl groups, such as ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate, exhibit insulin-sensitizing effects in vitro. These compounds modulate AMP-activated protein kinase (AMPK) pathways, enhancing glucose uptake in adipocytes.
Table 3: Comparative Biological Data
| Activity | Compound | IC₅₀/EC₅₀ |
|---|---|---|
| AMPK Activation | Ethyl [3-cyclopropyl-5-(CF₂H)-pyrazolyl]acetate | 12 µM |
| Antimicrobial (Gram+) | Ethyl [4-Bromo-3-(CF₂H)-pyrazolyl]acetate | 16 µg/mL |
Applications in Drug Discovery
Lead Optimization
The ethyl acetate moiety serves as a pro-drug strategy, enabling easier absorption and subsequent hydrolysis to active metabolites. For example, sAC inhibitors derived from similar pyrazoles are in preclinical trials for male contraception .
Agrochemistry
Difluoromethyl pyrazoles act as intermediates in synthesizing herbicides. The CF₂H group’s stability under UV light makes these compounds suitable for field applications.
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